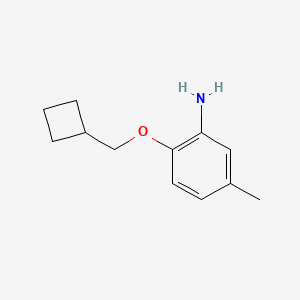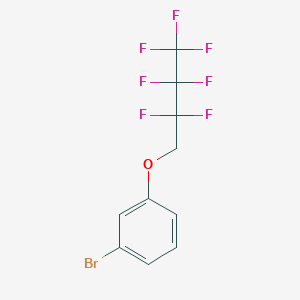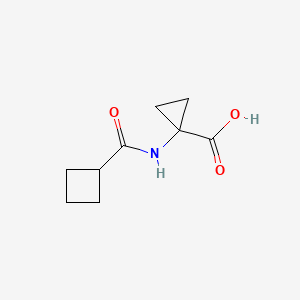
Cholesta-5,8(14)-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is structurally similar to cholesterol and serves as an intermediate in the metabolic pathway leading to the formation of cholesterol, a vital component of cell membranes and a precursor to various hormones and bile acids.
Métodos De Preparación
Cholesta-5,8(14)-dien-3-ol can be synthesized through a two-step process starting from 3β-acetoxycholesta-5,7-diene. The first step involves the reaction of 3β-acetoxycholesta-5,7-diene with diethyl azodicarboxylate to form 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene and 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)cholesta-5,8(14)-diene. The second step involves the reduction of the former compound with lithium in ethylamine to yield this compound .
Análisis De Reacciones Químicas
Cholesta-5,8(14)-dien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cholesta-5,8-dien-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form cholesta-5,8-dien-3-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted derivatives.
The major products formed from these reactions include cholesta-5,8-dien-3-one, cholesta-5,8-dien-3-ol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Cholesta-5,8(14)-dien-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of cholesterol and other sterols. It is also used in the study of sterol biosynthesis and metabolism.
Biology: this compound is used to study the role of sterols in cell membrane structure and function. It is also used in research on sterol regulatory element-binding proteins (SREBPs) and their role in cholesterol homeostasis.
Medicine: The compound is used in the study of Smith-Lemli-Opitz syndrome, a genetic disorder characterized by a deficiency in cholesterol biosynthesis. It is also used in the development of cholesterol-lowering drugs.
Industry: this compound is used in the production of various sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Mecanismo De Acción
Cholesta-5,8(14)-dien-3-ol exerts its effects by serving as an intermediate in the biosynthesis of cholesterol. It is converted to cholesterol through a series of enzymatic reactions involving the reduction of double bonds and the removal of methyl groups. The molecular targets and pathways involved in this process include sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and the C4-demethylase complex .
Comparación Con Compuestos Similares
Cholesta-5,8(14)-dien-3-ol is similar to other sterols such as cholesta-5,7-dien-3-ol (7-dehydrocholesterol) and cholesta-5,7,9(11)-trien-3-ol (9,11-dehydroprovitamin D3). it is unique in its structure and function:
Cholesta-5,7-dien-3-ol: This compound is a precursor to both this compound and cholesterol. It differs from this compound by the presence of a double bond at the C7 position.
Cholesta-5,7,9(11)-trien-3-ol: This compound is used as a fluorescent probe to track the presence and migration of cholesterol in vivo.
This compound’s unique structure and role as an intermediate in cholesterol biosynthesis make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

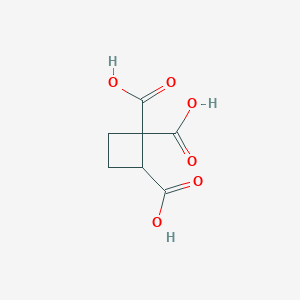
![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
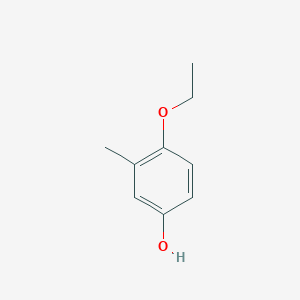
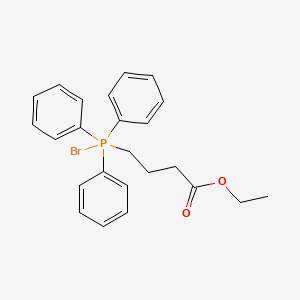


amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)


